molecular formula C20H27N3OS B4115810 1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea

1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea

Cat. No.: B4115810
M. Wt: 357.5 g/mol
InChI Key: KZWZBPDDIGCJPS-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea is a complex organic compound that features an adamantyl group, a hydrazinecarbothioamide moiety, and a dimethylphenyl group

Properties

IUPAC Name

1-(adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-12-4-3-5-13(2)17(12)21-19(25)23-22-18(24)20-9-14-6-15(10-20)8-16(7-14)11-20/h3-5,14-16H,6-11H2,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWZBPDDIGCJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea typically involves the reaction of 1-adamantylcarbonyl chloride with N-(2,6-dimethylphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl or thioamide groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance the compound’s stability and bioavailability, while the hydrazinecarbothioamide moiety might be involved in specific biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantylcarbonyl)-N-phenylhydrazinecarbothioamide
  • 2-(1-adamantylcarbonyl)-N-(2,4-dimethylphenyl)hydrazinecarbothioamide

Uniqueness

1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The adamantyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea
Reactant of Route 2
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1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea

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